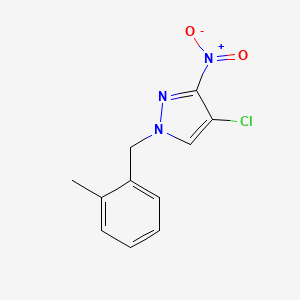![molecular formula C18H23N3O2 B4237734 3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4237734.png)
3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Descripción general
Descripción
3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, commonly known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential medical applications. It was first synthesized in the 1980s by Pfizer as part of a program to develop new analgesics. However, it was later found to have cannabinoid-like effects and was subsequently investigated for its potential as a therapeutic agent.
Mecanismo De Acción
CP-47,497 exerts its effects by binding to cannabinoid receptors in the brain and other parts of the body. Specifically, it binds to the CB1 receptor, which is responsible for the psychoactive effects of cannabis. This binding activates the receptor, leading to a cascade of biochemical and physiological effects that ultimately result in the observed therapeutic effects.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a number of biochemical and physiological effects, including:
1. Analgesia: CP-47,497 has been shown to reduce pain in animal models of chronic pain.
2. Anti-inflammatory: CP-47,497 has been shown to reduce inflammation in animal models of inflammatory disease.
3. Neuroprotection: CP-47,497 has been shown to protect against neuronal damage in animal models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CP-47,497 in laboratory experiments is that it is a highly potent and selective agonist of the CB1 receptor. This makes it a useful tool for studying the role of the CB1 receptor in various physiological processes. However, one limitation of using CP-47,497 is that it is a synthetic compound, and its effects may not accurately reflect those of endogenous cannabinoids.
Direcciones Futuras
There are a number of potential future directions for research on CP-47,497. Some possible areas of investigation include:
1. Further characterization of its pharmacological properties, including its binding affinity and selectivity for the CB1 receptor.
2. Investigation of its potential as a treatment for various conditions, such as chronic pain, multiple sclerosis, and Alzheimer’s disease.
3. Development of new synthetic cannabinoids based on the structure of CP-47,497, with improved pharmacological properties and reduced side effects.
4. Investigation of the long-term effects of CP-47,497 on the brain and other organs, to better understand its safety profile.
In conclusion, CP-47,497 is a synthetic cannabinoid that has been extensively studied for its potential medical applications. It exerts its effects by binding to the CB1 receptor in the brain and other parts of the body, leading to a cascade of biochemical and physiological effects that ultimately result in the observed therapeutic effects. While there are some limitations to its use in laboratory experiments, there are a number of potential future directions for research on CP-47,497, including further characterization of its pharmacological properties and investigation of its potential as a treatment for various conditions.
Aplicaciones Científicas De Investigación
CP-47,497 has been extensively studied for its potential medical applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of a variety of conditions, such as chronic pain, multiple sclerosis, and Alzheimer’s disease.
Propiedades
IUPAC Name |
3-cyclopentyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-6-9-15(10-7-13)18-20-17(23-21-18)12-19-16(22)11-8-14-4-2-3-5-14/h6-7,9-10,14H,2-5,8,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJOCEPFFRPFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate acetate](/img/structure/B4237664.png)


![N-{[(2-fluorophenyl)amino]carbonyl}benzamide](/img/structure/B4237685.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B4237691.png)
![N-[5-(aminosulfonyl)-2-methoxyphenyl]benzamide](/img/structure/B4237696.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4237709.png)
![(2,2-dimethylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4237714.png)
![N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide](/img/structure/B4237720.png)
![2-[(3-bromo-5-ethoxy-4-isopropoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4237727.png)
![1-(4-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4237738.png)

![N-[4-(acetylamino)phenyl]-1-[(4-methylcyclohexyl)carbonyl]-2-piperidinecarboxamide](/img/structure/B4237743.png)